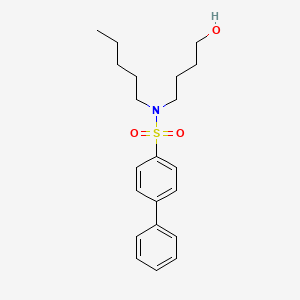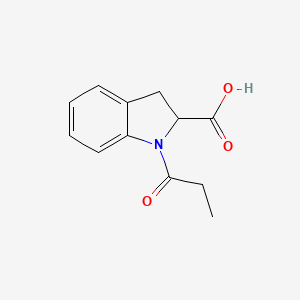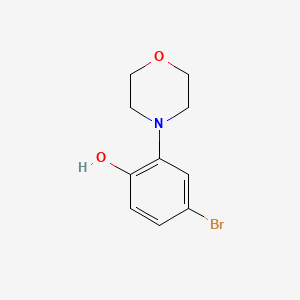![molecular formula C13H15NO3 B8538489 Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate](/img/structure/B8538489.png)
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate
概述
描述
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, an ethyl ester group, and a phenylaminocarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate can be achieved through several methods. One common approach involves the cyclopropanation of ethylene with ethyl diazoacetate in the presence of a gold catalyst . Another method includes the ring contraction of 2-halocyclobutanone or the cyclization of alkyl 4-halobutanoates . These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenylaminocarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate can be compared with other similar compounds such as:
Ethyl cyclopropanecarboxylate: Lacks the phenylaminocarbonyl group, making it less complex and potentially less reactive.
Phenylaminocarbonyl derivatives: Compounds with similar functional groups but different core structures, which may exhibit different reactivity and applications.
属性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
ethyl 1-(phenylcarbamoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-12(16)13(8-9-13)11(15)14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |
InChI 键 |
NATMECSHLDUFRA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC1)C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B8538422.png)
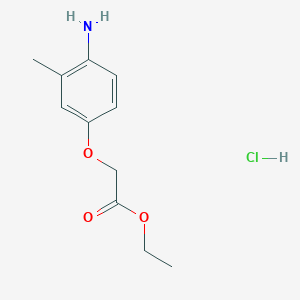
![5,5'-Oxybis[2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B8538426.png)

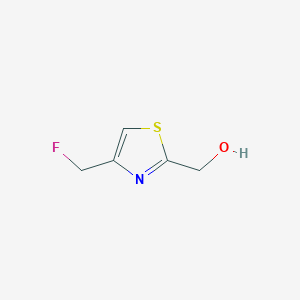
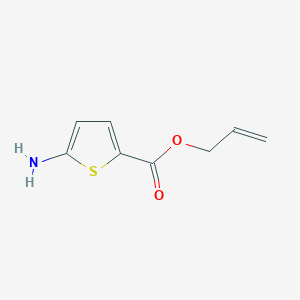
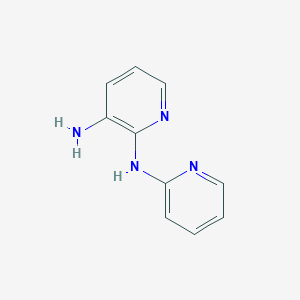
![[1-Methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridazin-3-yl]boronic acid](/img/structure/B8538452.png)
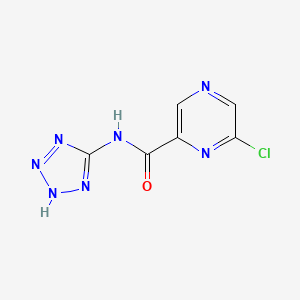
![N-(3H-imidazo[4,5-c]pyridin-2-yl)propane-1,3-diamine](/img/structure/B8538471.png)
![5-Benzo[b]furancarboxylic acid,2-bromo-3-phenyl-](/img/structure/B8538473.png)
